4-Acetylphenyl phenylmethanesulfonate
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Overview
Description
4-Acetylphenyl phenylmethanesulfonate is an organic compound with the molecular formula C15H14O4S It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a phenylmethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl phenylmethanesulfonate typically involves the sulfonylation of 4-acetylphenol with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Acetylphenyl phenylmethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-acetylphenyl phenylmethanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetyl group can undergo metabolic transformations, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-Acetylphenyl methanesulfonate
- Phenyl methanesulfonate
- 4-Methylbenzenesulfonate derivatives
Comparison: 4-Acetylphenyl phenylmethanesulfonate is unique due to the presence of both an acetyl group and a phenylmethanesulfonate group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research .
Properties
CAS No. |
56620-19-0 |
---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(4-acetylphenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-12(16)14-7-9-15(10-8-14)19-20(17,18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
BYOMMUXOPHLVJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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